

A Technical Guide to Difluoroacetonitrile: Commercial Availability, Suppliers, and Synthetic Applications

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For Researchers, Scientists, and Drug Development Professionals

Difluoroacetonitrile is a valuable fluorinated building block in organic synthesis, particularly relevant to the fields of medicinal chemistry and drug discovery. The incorporation of the difluoromethyl group can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth overview of the commercial availability of **difluoroacetonitrile**, its key suppliers, and detailed experimental protocols for its application in chemical synthesis.

Commercial Availability and Suppliers

Difluoroacetonitrile is commercially available from a range of chemical suppliers. The products are typically offered in various quantities with purities suitable for research and development purposes. Below is a summary of offerings from key suppliers.



Supplier	Product Name	CAS Number	Molecular Formula	Purity	Available Quantities
Fluorochem	Difluoroaceto nitrile	359-12-6	C ₂ HF ₂ N	≥95.0%	5 g, 25 g
Oakwood Chemical	Difluoroaceto nitrile	359-12-6	C ₂ HF ₂ N	95%	1 g, 5 g, 25 g
Chemical Point	Difluoroaceto nitrile	359-12-6	C ₂ HF ₂ N	Not Specified	Bulk inquiries

Note: Pricing and availability are subject to change. Please consult the suppliers' websites for the most current information.

Synthetic Applications and Experimental Protocols

Difluoroacetonitrile and its derivatives are versatile reagents for the introduction of the cyanodifluoromethyl group into organic molecules. A particularly useful synthetic precursor is difluoro(trimethylsilyl)acetonitrile, which can be prepared and used in situ or isolated for subsequent reactions. Below are detailed experimental protocols for the synthesis of this key intermediate and its reaction with electrophiles, adapted from the work of Kosobokov, Dilman, and Levin.

Synthesis of Difluoro(trimethylsilyl)acetonitrile

This procedure describes the synthesis of difluoro(trimethylsilyl)acetonitrile from (bromodifluoromethyl)trimethylsilane and trimethylsilyl cyanide.

Reaction Scheme:

Me₃SiCF₂Br + Me₃SiCN → Me₃SiCF₂CN + Me₃SiBr

Materials and Equipment:

- (Bromodifluoromethyl)trimethylsilane
- Trimethylsilyl cyanide (Me₃SiCN)



- Benzyltriethylammonium chloride (BnNEt₃Cl)
- Benzonitrile (PhCN)
- Styrene oxide
- Round-bottom flask with reflux condenser
- Magnetic stirrer and heating mantle
- Vacuum distillation apparatus with a cold trap (-100 °C)
- · Vigreux column

Procedure:

- A mixture of trimethylsilyl cyanide (3.96 g, 40 mmol), (bromodifluoromethyl)trimethylsilane (8.12 g, 40 mmol), benzyltriethylammonium chloride (372 mg, 2 mmol), and benzonitrile (15 mL) is heated at 110 °C for 80 minutes.[1]
- The reaction mixture is then cooled to 0 °C.
- Styrene oxide (5.5 mL, 48 mmol) is added dropwise to the cooled mixture.
- The mixture is stirred for 1 hour at room temperature.
- The reaction flask is immersed in a room temperature bath, and volatile components are distilled under vacuum (1 Torr) and collected in a cold trap cooled to -100 °C.[1]
- The collected liquid is filtered through a cotton wool plug and then purified by fractional distillation at atmospheric pressure using a Vigreux column to yield difluoro(trimethylsilyl)acetonitrile as a colorless liquid.[1]

Cyanodifluoromethylation of Aldehydes

This protocol details the reaction of difluoro(trimethylsilyl)acetonitrile with an aldehyde (e.g., 4-nitrobenzaldehyde) to form a difluorinated cyanohydrin.

Reaction Scheme:



ArCHO + Me₃SiCF₂CN → ArCH(OSiMe₃)CF₂CN → ArCH(OH)CF₂CN

Materials and Equipment:

- 4-Nitrobenzaldehyde
- Difluoro(trimethylsilyl)acetonitrile
- Potassium acetate (AcOK)
- Standard glassware for organic synthesis
- Magnetic stirrer

Procedure:

- Potassium acetate (220 mg, 2.25 mmol) is added to a solution of 4-nitrobenzaldehyde (1.5 mmol) and difluoro(trimethylsilyl)acetonitrile (3.45 mmol).
- The resulting mixture is stirred for 18 hours at room temperature.
- The reaction progress can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is worked up by standard aqueous extraction procedures, followed by purification of the crude product by column chromatography on silica gel to afford 2,2-difluoro-3-hydroxy-3-(4-nitrophenyl)propanenitrile.[1]

Reaction with Enamines

This protocol describes the reaction of difluoro(trimethylsilyl)acetonitrile with an enamine, followed by an acidic workup.

Materials and Equipment:

- Enamine (e.g., derived from a ketone and a secondary amine)
- · Difluoro(trimethylsilyl)acetonitrile
- Potassium hydrogen difluoride (KHF₂)



- Trifluoroacetic acid (TFA)
- Acetonitrile (MeCN)
- Standard glassware for inert atmosphere reactions
- Magnetic stirrer and cooling bath

Procedure:

- To a mixture of the enamine (0.5 mmol) and potassium hydrogen difluoride (29 mg, 0.375 mmol) in acetonitrile (1.5 mL) at -30 °C, trifluoroacetic acid (48 μL, 0.625 mmol) is added.[1]
- The suspension is stirred for 5 minutes.
- Difluoro(trimethylsilyl)acetonitrile (112 mg, 0.75 mmol) is then added.[1]
- The cooling bath is replaced with an ice/water bath, and the mixture is stirred for 1 hour at 0
 °C, followed by an additional hour at room temperature.[1]
- For the workup, saturated aqueous sodium carbonate (1 mL) is added dropwise. The mixture is stirred for 2 minutes, diluted with water (7 mL), and extracted with a 1:1 mixture of ether and hexane (3 x 4 mL).[1]
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

Visualized Experimental Workflow

The following diagram illustrates a typical experimental workflow for the cyanodifluoromethylation of an aldehyde using difluoro(trimethylsilyl)acetonitrile.





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Caption: A generalized workflow for the synthesis of difluorinated cyanohydrins.

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References

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